N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is a compound that belongs to the class of benzimidazole derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-N’-phenylurea
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKHDENQNNPJKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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